molecular formula C20H14F2N4O3S B2387495 7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242887-39-3

7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2387495
CAS No.: 1242887-39-3
M. Wt: 428.41
InChI Key: VNEGQLPJXNKHJS-UHFFFAOYSA-N
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Description

“7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazolopyrazine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the difluorophenyl and methoxyphenyl groups through nucleophilic substitution or other methods.

    Thioether formation: Attachment of the thioether group via thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” involves interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrazines: Compounds with similar core structures but different functional groups.

    Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different cores.

Uniqueness

“7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O3S/c1-29-14-5-2-12(3-6-14)17(27)11-30-20-24-23-18-19(28)25(8-9-26(18)20)13-4-7-15(21)16(22)10-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEGQLPJXNKHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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